3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(3,5-DICHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a pyrrole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(3,5-DICHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting with the preparation of the benzimidazole moiety. One common method involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole ring . The piperidine ring can be introduced through nucleophilic substitution reactions, and the final pyrrole-dione structure is often synthesized via cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(3,5-DICHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(3,5-DICHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(3,5-DICHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, including DNA, proteins, and enzymes, leading to inhibition of their activity . The piperidine and pyrrole-dione structures contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like omeprazole and thiabendazole share the benzimidazole moiety and have similar biological activities.
Piperidine derivatives: Compounds like piperidine-based alkaloids and pharmaceuticals exhibit similar structural features and pharmacological properties.
Pyrrole-dione derivatives: Compounds like thalidomide and lenalidomide share the pyrrole-dione structure and have similar therapeutic applications.
Uniqueness
3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(3,5-DICHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of three distinct moieties, each contributing to its overall chemical and biological properties.
Properties
Molecular Formula |
C22H20Cl2N4O2 |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H20Cl2N4O2/c23-14-9-15(24)11-16(10-14)28-20(29)12-19(22(28)30)27-7-5-13(6-8-27)21-25-17-3-1-2-4-18(17)26-21/h1-4,9-11,13,19H,5-8,12H2,(H,25,26) |
InChI Key |
BKPJGWLYOVCCAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C4CC(=O)N(C4=O)C5=CC(=CC(=C5)Cl)Cl |
Origin of Product |
United States |
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